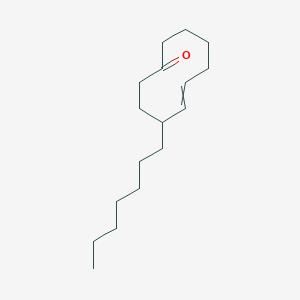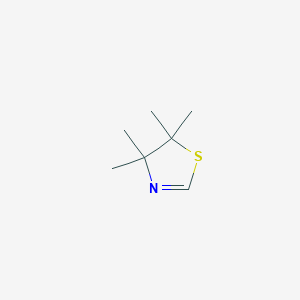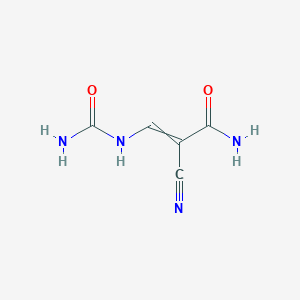
3-(Carbamoylamino)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carbamoylamino)-2-cyanoprop-2-enamide is a compound of interest in various fields of chemistry and biochemistry. This compound features a unique structure that includes both carbamoyl and cyano functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-2-cyanoprop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a carbamoyl chloride with a cyanamide derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
3-(Carbamoylamino)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamoylamino derivatives.
科学的研究の応用
3-(Carbamoylamino)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Carbamoylamino)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
- 3-(Acylamino)-2-cyanoprop-2-enamide
- 3-(Carbamoylamino)benzofuran-2(3H)-one
- N-Carbamoylphenylalanine
Uniqueness
3-(Carbamoylamino)-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89323-14-8 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.13 g/mol |
IUPAC名 |
3-(carbamoylamino)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C5H6N4O2/c6-1-3(4(7)10)2-9-5(8)11/h2H,(H2,7,10)(H3,8,9,11) |
InChIキー |
LCIIEFBDRBACNX-UHFFFAOYSA-N |
正規SMILES |
C(=C(C#N)C(=O)N)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


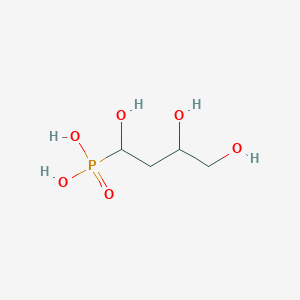
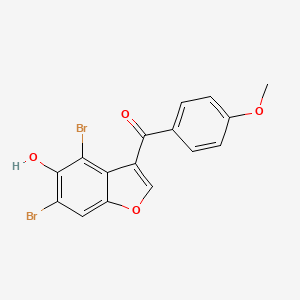
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)

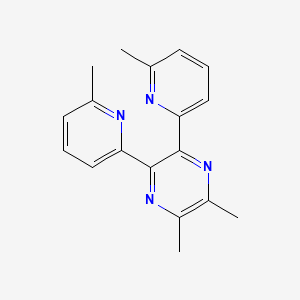
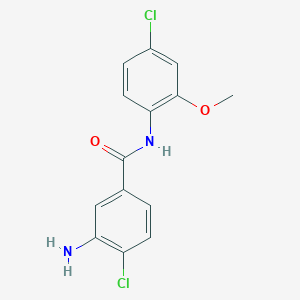
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
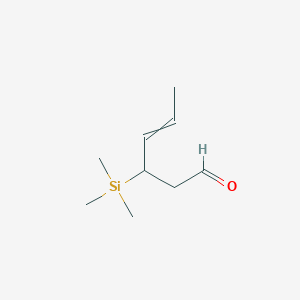
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
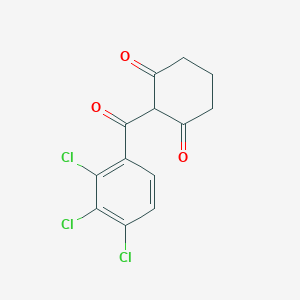
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
